diethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Description
Diethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C26H35N3O9S2 and its molecular weight is 597.7. The purity is usually 95%.
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Biological Activity
Diethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity based on available literature and research findings.
Chemical Structure and Properties
- Molecular Formula : C26H35N3O9S2
- Molecular Weight : 597.7 g/mol
- IUPAC Name : Diethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
This compound features a thieno[2,3-c]pyridine core that is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to diethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine have shown promising antimicrobial properties. For instance:
- Fungal Activity : In vitro studies have demonstrated activity against various fungal species such as Candida albicans and Aspergillus spp. The minimum inhibitory concentration (MIC) for related compounds typically ranges from 21.87 to 43.75 µg/ml .
Anticancer Potential
There is emerging evidence that thieno[2,3-c]pyridine derivatives exhibit anticancer properties:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell proliferation and survival.
- Case Study : A study on thieno derivatives indicated that they could inhibit tumor growth in xenograft models by targeting the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival and proliferation.
Table 1: Summary of Biological Activities
Activity Type | Target Organisms/Cells | MIC (µg/ml) | Reference |
---|---|---|---|
Antifungal | Candida albicans | 21.87 - 43.75 | |
Antifungal | Aspergillus fumigatus | 30.00 | |
Anticancer | Various cancer cell lines | Varies |
Safety and Toxicology
While the biological activity of this compound is promising, safety assessments are critical. Preliminary toxicological studies indicate that:
- The compound may exhibit cytotoxic effects at high concentrations.
- Further studies are needed to evaluate its safety profile comprehensively.
Properties
IUPAC Name |
diethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O9S2/c1-5-37-25(31)22-20-11-12-28(26(32)38-6-2)17-21(20)39-24(22)27-23(30)18-7-9-19(10-8-18)40(33,34)29(13-15-35-3)14-16-36-4/h7-10H,5-6,11-17H2,1-4H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQNTMUXOHLMHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O9S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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